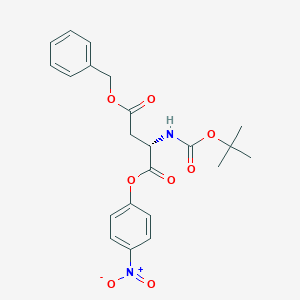

Boc-Asp(OBzl)-ONp

Übersicht

Beschreibung

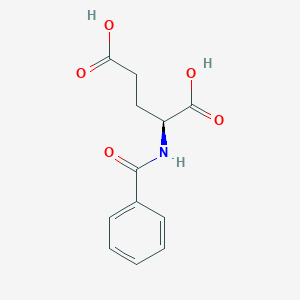

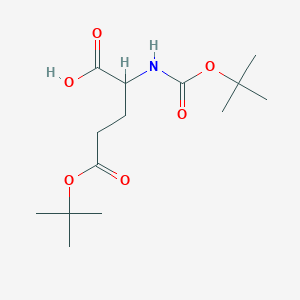

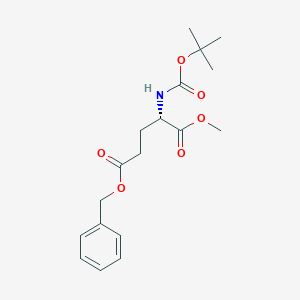

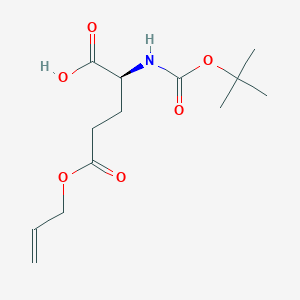

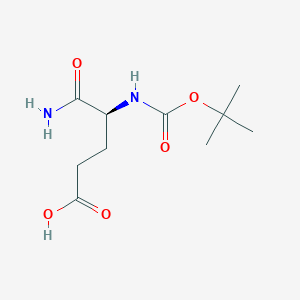

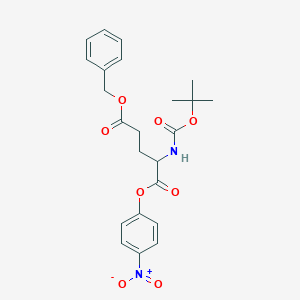

“Boc-Asp(OBzl)-ONp” is a derivative of the amino acid Aspartic Acid . It is also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester . It is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .

Synthesis Analysis

The synthesis of “Boc-Asp(OBzl)-ONp” involves the coupling of its carboxylate side chain to dipicolylamine . This yields the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl (-OBzl). The compound -OBzl contains three different carbonyl groups: a tertiary amide linkage .

Molecular Structure Analysis

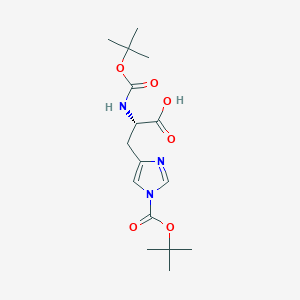

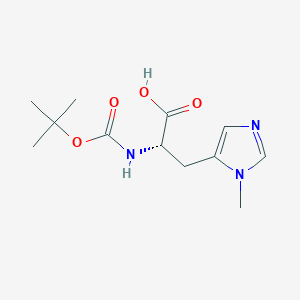

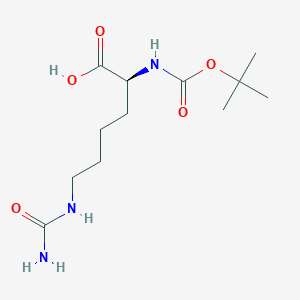

The molecular formula of “Boc-Asp(OBzl)-ONp” is C16H21NO6 . It has a molecular weight of 323.34 . The InChI string is 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 .

Physical And Chemical Properties Analysis

“Boc-Asp(OBzl)-ONp” has a density of 1.3±0.1 g/cm³ . Its boiling point is 609.9±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 322.6±31.5 °C . The index of refraction is 1.562 . The molar refractivity is 112.8±0.3 cm³ . It has 10 H bond acceptors, 1 H bond donor, 12 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Application in Peptide-Cellulose Conjugation

- Conjugation Reaction: The α-carboxyl group of the protected Boc-Ser(PO3Ph2) is condensed with the β-amino groups of β-Ala-Cellulose using isobutyl chloroformate and N-methylmorpholine. Results: The degree of substitution (DSN) of the conjugates was estimated to be between 0.69 and 0.95, indicating successful conjugation. The deprotection process was confirmed by 31P-NMR and UV-Visible spectra, showing no elimination of phosphorylated peptides .

- Enzyme Kinetics: The kinetic parameters such as kcat and Km are measured using the synthesized substrate. Results: The substrate showed high sensitivity with kinetic data for thrombin: kcat = 160 s^-1, Km = 11 µM .

Application in Proteomics

Scientific Field

Application in Drug Development

Scientific Field

Application in Biomaterials

Scientific Field

Application in Analytical Chemistry

Scientific Field

Application in Solid-Phase Peptide Synthesis (SPPS)

Scientific Field

Application in Chiral Resolution

Scientific Field

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Field

Application in Molecular Docking Studies

Scientific Field

Application in Protease Inhibition Studies

Scientific Field

Application in Fluorescence Spectroscopy

Scientific Field

These additional applications showcase the broad utility of Boc-Asp(OBzl)-ONp in scientific research, spanning from synthetic chemistry to computational studies, and highlight its importance in advancing our understanding of peptides and proteins .

Application in Selective Proteolysis

Scientific Field

Application in Metal Ion Chelation Studies

Scientific Field

Application in Immunology

Scientific Field

Application in Hydrogel Formation

Scientific Field

Application in Catalysis

Scientific Field

Application in Environmental Science

Scientific Field

These applications further illustrate the versatility of Boc-Asp(OBzl)-ONp in scientific research, highlighting its role in advancing knowledge across various scientific disciplines .

Safety And Hazards

When handling “Boc-Asp(OBzl)-ONp”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBDGLUYWLXAX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446267 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp(OBzl)-ONp | |

CAS RN |

26048-69-1 | |

| Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)